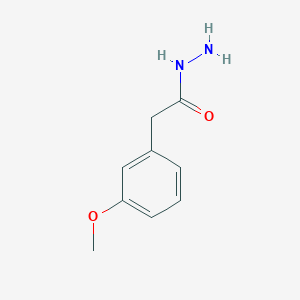

2-(3-Methoxyphenyl)acetohydrazide

描述

General Overview of Hydrazide Compounds in Chemical Science

Hydrazides are a class of organic compounds characterized by the presence of a hydrazide functional group (-CONHNH2). This moiety, which combines features of both amides and hydrazines, imparts a unique reactivity profile that makes these compounds valuable building blocks in organic synthesis. They are typically synthesized by the reaction of an ester with hydrazine (B178648) hydrate (B1144303). researchgate.net The presence of both nucleophilic and electrophilic centers, along with the capacity for hydrogen bonding, allows hydrazides to participate in a wide array of chemical transformations, leading to the formation of various heterocyclic systems.

The pharmacological importance of hydrazides is well-documented, with many derivatives exhibiting a broad spectrum of biological activities. mdpi.comnih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.gov The versatility of the hydrazide scaffold allows for the introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.

Significance of Aceto- and Phenyl-Substituted Hydrazides in Current Research Paradigms

Within the large family of hydrazides, those bearing aceto- and phenyl-substitutions are of particular interest to researchers. The acetohydrazide group provides a flexible linker, while the phenyl ring offers a scaffold for introducing a wide range of functional groups. This combination has proven to be a successful strategy in the design of new therapeutic agents and functional materials.

For instance, research has shown that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds. nih.gov Derivatives of acetohydrazide have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov The synthesis of novel hydrazide-hydrazone derivatives, often starting from substituted acetohydrazides, is a common strategy to develop new compounds with enhanced biological profiles. mdpi.comresearchgate.net

Research Context of 2-(3-Methoxyphenyl)acetohydrazide within Advanced Hydrazide Chemistry

This compound (C9H12N2O2) is a specific aromatic hydrazide that serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds. researchgate.netresearchgate.netepa.gov The presence of the methoxy (B1213986) group at the meta-position of the phenyl ring is a notable feature. This substituent can influence the compound's electronic properties and its binding interactions with biological targets.

The synthesis of this compound is typically achieved through the reaction of the methyl ester of 2-(3-methoxyphenyl)acetic acid with hydrazine hydrate in ethanol (B145695). researchgate.net This straightforward synthesis makes it an accessible building block for more complex molecular architectures.

Structural and Physicochemical Properties

The molecular structure of this compound has been elucidated by X-ray crystallography. The hydrazide group is planar, and it is oriented at a significant dihedral angle with respect to the benzene (B151609) ring. researchgate.netresearchgate.netepa.gov This non-planar conformation is a key structural feature. Intermolecular N-H...O hydrogen bonds are a prominent feature in the crystal structure, linking the molecules together. researchgate.netresearchgate.netepa.gov

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.207 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34624-38-9 |

Applications in Synthetic Chemistry

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. For example, it has been used to create derivatives that exhibit anticonvulsant activity. pensoft.netnih.gov The hydrazide functional group can be readily converted into other functionalities, such as in the formation of hydrazones through condensation with aldehydes or ketones. These resulting hydrazones often exhibit a range of biological activities themselves. nih.gov

This compound is a valuable compound in the field of medicinal and synthetic chemistry. Its straightforward synthesis and the reactive nature of its hydrazide group make it an important precursor for the development of novel compounds with potential therapeutic applications. The continued exploration of derivatives based on this scaffold is likely to yield new discoveries in the ongoing search for effective drugs and innovative materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALVGVRTCEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379311 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34624-38-9 | |

| Record name | 2-(3-methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenylacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methoxyphenyl Acetohydrazide and Its Precursors

Established Synthetic Pathways to the 2-(3-Methoxyphenyl)acetohydrazide Core Structure

The formation of the acetohydrazide core from its ester precursor is a direct and efficient method, widely employed due to its reliability and high yields.

The most common and straightforward synthesis of this compound involves the reaction of methyl 2-(3-methoxyphenyl)acetate with hydrazine (B178648) hydrate (B1144303). researchgate.net This nucleophilic acyl substitution reaction, known as hydrazinolysis, is typically performed in an alcoholic solvent, such as ethanol (B145695).

A typical procedure involves refluxing a mixture of methyl 2-(3-methoxyphenyl)acetate and an excess of 80% hydrazine hydrate in absolute ethanol for approximately 5 hours. researchgate.net Upon cooling, the product precipitates from the reaction mixture and can be isolated by filtration, washed with water, and recrystallized from aqueous ethanol to afford colorless crystals of this compound in high yield (typically around 83%). researchgate.net The purity and structure of the compound are then confirmed by spectroscopic methods and X-ray crystallography, which shows the planar hydrazide group oriented at a significant dihedral angle to the benzene (B151609) ring. researchgate.netepa.gov This general method is also applicable to the synthesis of analogous hydrazides, such as 2-(4-methylphenyl)acetohydrazide (B1298582) and 2-(4-methoxyphenoxy)acetohydrazide. nih.govnih.gov

Table 1: Synthesis of 2-(Aryl)acetohydrazides via Hydrazinolysis of Esters

| Starting Ester | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(3-methoxyphenyl)acetate | This compound | Hydrazine hydrate, Ethanol, Reflux, 5h | 83% | researchgate.net |

| Methyl (4-methylphenyl)acetate | 2-(4-Methylphenyl)acetohydrazide | Hydrazine hydrate, Methanol (B129727), RT, 6h | 91% | nih.gov |

| Ethyl 2-(4-methoxyphenoxy)acetate | 2-(4-Methoxyphenoxy)acetohydrazide | Hydrazine hydrate, Ethanol, Reflux, 5h | Not specified | nih.gov |

| Ethyl 2-(2-phenoxyphenyl)acetate | 2-(2-Phenoxyphenyl)acetohydrazide | Hydrazine hydrate, Methanol, Reflux | 94% | brieflands.com |

While direct hydrazinolysis of the ester is common, the synthesis of the precursor itself can involve multiple steps. For instance, creating the ester precursor can begin from the corresponding carboxylic acid. In a relevant example, 2-(2-phenoxyphenyl)acetic acid was first converted to its ethyl ester, ethyl 2-(2-phenoxyphenyl)acetate, by reacting it with thionyl chloride in ethanol. brieflands.com This ester was then subjected to hydrazinolysis with hydrazine hydrate in methanol to yield the desired 2-(2-phenoxyphenyl)acetohydrazide. brieflands.com This two-step approach—esterification followed by hydrazinolysis—provides a versatile route when the starting material is the carboxylic acid rather than the ester.

Strategies for Functionalization and Derivatization of this compound

The true synthetic utility of this compound lies in its role as a scaffold for creating a diverse range of derivatives. The terminal amino group of the hydrazide is a reactive nucleophile, enabling the construction of hydrazones, various heterocyclic rings, and complex hybrid molecules.

A primary derivatization strategy involves the condensation reaction between this compound and various aldehydes or ketones. This reaction typically proceeds by stirring the two reactants in a suitable solvent like ethanol or methanol at room temperature, often with a few drops of an acid catalyst such as hydrochloric acid. brieflands.com The reaction results in the formation of a C=N double bond, yielding N'-substituted hydrazone derivatives, also known as Schiff bases. nih.gov

This method is highly versatile, allowing for the introduction of a wide variety of substituted aryl or alkyl groups onto the hydrazide core, depending on the carbonyl compound used. brieflands.commdpi.com For example, reacting a hydrazide with substituted benzaldehydes, pyridyl aldehydes, or furan-based aldehydes leads to the corresponding N'-arylidene or N'-heteroarylidene acetohydrazides. mdpi.com These hydrazone derivatives are important in their own right and also serve as intermediates for further cyclization reactions.

Table 2: Examples of Hydrazone Synthesis from Hydrazides

| Hydrazide | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetohydrazide | 2-Methoxybenzaldehyde | Methanol, RT, 2.5h | N'-(2-Methoxybenzylidene)acetohydrazide | nih.gov |

| 4-Methoxybenzoylhydrazide | Various substituted aldehydes | Methanol, Reflux, 3-4h | 4-Methoxybenzoylhydrazones | mdpi.com |

| 2-(2-Phenoxyphenyl)acetohydrazide | Various aldehydes | Ethanol, HCl (cat.), RT | N-Arylidene-2-(2-phenoxyphenyl)acetohydrazides | brieflands.com |

| Cyanoacetylhydrazine | 3-Acetylpyridine | 1,4-Dioxane | Hydrazide-hydrazone derivative | nih.gov |

This compound is a key precursor for synthesizing five-membered heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The hydrazide moiety can undergo cyclocondensation reactions with various one- or two-carbon synthons to form rings like oxadiazoles (B1248032) and triazoles.

1,3,4-Oxadiazoles: A common pathway to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazine intermediates. researchgate.net Alternatively, reacting a hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 5-substituted-2-mercapto-1,3,4-oxadiazole. nih.gov This reaction proceeds by refluxing the components in ethanol until the evolution of hydrogen sulfide (B99878) ceases. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by first converting the hydrazide into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. researchgate.net The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide solution) to yield the corresponding 3-substituted-4-aryl-5-mercapto-1,2,4-triazole. researchgate.net

These cyclization reactions demonstrate the role of this compound as a foundational element for building diverse heterocyclic libraries.

Beyond simple derivatization and cyclization, this compound can be incorporated into larger, hybrid molecules through modern coupling techniques. These methods allow for the precise and efficient linking of the hydrazide-derived fragment to other complex moieties.

One prominent strategy is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com In this approach, the this compound core could be functionalized with either an azide (B81097) or an alkyne group. This functionalized intermediate can then be "clicked" onto another molecule bearing the complementary group, rapidly forming a stable 1,2,3-triazole linker. mdpi.com This methodology is highly valued for its efficiency and specificity in creating complex molecular hybrids from distinct building blocks. mdpi.com

Standard peptide coupling methodologies are also employed. For example, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form amide bonds between a carboxylic acid-containing molecule and the free amino group of a hydrazide derivative, or vice versa if the hydrazide component is first modified to present a carboxylic acid. mdpi.com These advanced coupling reactions enable the rational design and synthesis of sophisticated molecules where the this compound unit is a key structural component.

Structural Elucidation and Conformational Analysis of 2 3 Methoxyphenyl Acetohydrazide

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons and carbon atoms, while Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. Furthermore, Mass Spectrometry (MS) offers precise determination of the molecular mass and insights into the fragmentation patterns, which aids in confirming the molecular formula and structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of 2-(3-Methoxyphenyl)acetohydrazide by providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related compound, 1-(3-methoxyphenyl)-N-phenylmethanimine, recorded in DMSO-d6, distinct signals corresponding to the different protons are observed. rsc.org The methoxy (B1213986) group protons appear as a singlet at 3.81 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of 7.10 to 7.52 ppm. rsc.org Specifically, a singlet is observed at 8.57 ppm, a doublet at 7.52 ppm, a triplet at 7.42 ppm, a multiplet between 7.21 and 7.32 ppm, and a doublet at 7.10 ppm. rsc.org

The ¹³C NMR spectrum of the same analog provides complementary information. The carbon of the methoxy group resonates at 55.1 ppm. rsc.org The aromatic carbons and the imine carbon show signals at 112.5, 117.7, 122.0, 121.7, 126.0, 129.2, 129.8, 137.5, 151.4, 159.5, and 160.4 ppm. rsc.org

While specific NMR data for this compound was not available in the search results, the analysis of its analogs provides a strong indication of the expected chemical shifts. For instance, in another related molecule, (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, the methoxy protons appear as a singlet at 3.80-3.82 ppm in CDCl₃. iucr.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogs

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|---|

| 1-(3-methoxyphenyl)-N-phenylmethanimine rsc.org | DMSO-d6 | 8.57 (s, 1H), 7.52 (d, 2H), 7.42 (t, 3H), 7.32-7.21 (m, 3H), 7.10 (d, 1H), 3.81 (s, 3H) | 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1 |

| (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide iucr.org | CDCl₃ | 11.73 (s, 1H), 10.82 (s, 1H), 8.41 (s, 1H), 6.81-7.30 (m, 7H), 3.80-3.82 (s, 3H), 3.65-3.70 (q, 3H), 2.37-2.52 (d, 2H), 1.45-1.84 (m, 1H), 1.37-1.43 (d, 3H), 0.83-0.86 (d, 6H) | 170.12, 148.34, 146.31, 140.14, 139.72, 129.46, 127.68, 121.12, 119.68, 118.34, 114.12, 113.19, 56.28, 44.70, 40.38, 39.97, 39.55, 30.10, 22.64, 19.10, 18.88 |

Data is based on reported values for analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

For the related compound (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, the FTIR spectrum shows a distinct N-H stretching vibration at 3280 cm⁻¹. iucr.org The carbonyl group (C=O) of the hydrazide moiety exhibits a strong absorption at 1704 cm⁻¹. iucr.org The carbon-nitrogen double bond (C=N) stretching is observed at 1612 cm⁻¹, and the carbon-oxygen (C-O) stretching vibration appears at 1248 cm⁻¹. iucr.org In another analog, N′-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, the N-H stretching vibration of the hydrazonoic group is reported at 3339 cm⁻¹. nih.gov

While the specific FTIR spectrum for this compound was not found, based on these analogs, the following characteristic peaks can be anticipated:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ arising from the -NH and -NH₂ groups of the hydrazide moiety.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

C=O stretching: A strong absorption band characteristic of the carbonyl group in the hydrazide, typically appearing around 1650-1700 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: An ether C-O-C stretching vibration from the methoxy group, usually observed in the 1000-1300 cm⁻¹ range.

Table 2: Diagnostic FTIR Absorption Bands for Acetohydrazide Analogs

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide iucr.org | 3280 |

| C=O stretch | (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide iucr.org | 1704 |

| C=N stretch | (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide iucr.org | 1612 |

| C-O stretch | (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide iucr.org | 1248 |

| N-H stretch | N′-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide nih.gov | 3339 |

This table presents data from analogous compounds to infer the expected spectral features of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₉H₁₂N₂O₂, the expected molecular weight is approximately 180.21 g/mol . researchgate.net

The fragmentation of hydrazides in mass spectrometry often involves cleavage of the N-N bond and the C-C bond adjacent to the carbonyl group. In the case of this compound, the fragmentation would likely lead to the formation of characteristic ions.

While a specific mass spectrum for this compound was not available in the provided search results, general fragmentation patterns for similar compounds can be considered. For instance, ethers often fragment via cleavage of the C-C bond alpha to the oxygen atom. libretexts.org In the case of this compound, this could lead to the loss of the methoxy group or related fragments.

Derivatization with reagents like 2-nitrophenylhydrazine (B1229437) has been shown to significantly influence the fragmentation of peptides, increasing hydrophobicity and leading to more sequence-specific ions. nih.gov This suggests that the hydrazide moiety in this compound plays a crucial role in its fragmentation behavior.

X-ray Crystallographic Investigations of this compound and its Analogs

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and torsional angles. This technique has been instrumental in understanding the molecular architecture and conformational preferences of this compound and its analogs.

Single Crystal X-ray Diffraction Analysis of Molecular Architecture

Single crystal X-ray diffraction analysis of this compound has revealed its detailed molecular structure. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters have been determined as a = 13.0330(8) Å, b = 4.9310(4) Å, c = 14.604(1) Å, and β = 106.262(5)°. researchgate.net The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules together. researchgate.net

The analysis of analogs provides further insight into the structural motifs of acetohydrazides. For example, the crystal structure of N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide shows that the molecule is twisted, with a significant dihedral angle between the thiophene (B33073) and benzene (B151609) rings. nih.gov Similarly, in (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide, the 2-cyano-N′-methylideneacetohydrazide moiety is nearly planar. nih.gov

Table 3: Crystallographic Data for this compound and its Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Monoclinic | P2₁/c | 13.0330(8) | 4.9310(4) | 14.604(1) | 106.262(5) | researchgate.net |

| 3-Acetoxy-2-methylbenzoic acid | Orthorhombic | Pcab | 7.754(2) | 11.346(3) | 21.187(6) | 90 | nih.gov |

This table summarizes the crystallographic parameters determined for this compound and a related analog.

Quantitative Analysis of Dihedral Angles and Conformational Preferences within the Structure

A key feature of the molecular structure of this compound, as determined by X-ray crystallography, is the orientation of the planar hydrazide group relative to the benzene ring. The dihedral angle between the planar hydrazide group (C8/O1/N1/N2) and the benzene ring (C1–C6) is a significant 86.66(3)°. researchgate.net This nearly perpendicular arrangement indicates a lack of coplanarity between these two key structural motifs.

The conformational preferences in analogs of this compound also reveal interesting structural features. For instance, in 3,4-Dimethoxybenzohydrazide, the planar hydrazide group is oriented at a dihedral angle of 63.27(3)° with respect to the benzene ring. researchgate.net In another analog, 3-(3,4,5-Trimethoxyphenyl)propanohydrazide, the asymmetric unit contains two molecules with different dihedral angles of 65.86(2)° and 51.16(2)° between the planar hydrazide groups and their respective benzene rings. researchgate.net

In the case of N′-(4-fluorobenzoyl)-3,4,5-trimethoxybenzohydrazide monohydrate, the asymmetric unit contains two independent molecules, and the dihedral angles between the two aromatic rings are 65.52(3)° and 68.48(3)°. researchgate.net The conformation of the linker between the rings in acetohydrazide derivatives can also vary, as seen in two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides where the C-C-C-N torsion angles differ. nih.gov

Table 4: Dihedral Angles in this compound and its Analogs

| Compound | Dihedral Angle Description | Angle (°) | Reference |

|---|---|---|---|

| This compound | Between planar hydrazide group and benzene ring | 86.66(3) | researchgate.net |

| 3,4-Dimethoxybenzohydrazide | Between planar hydrazide group and benzene ring | 63.27(3) | researchgate.net |

| 3-(3,4,5-Trimethoxyphenyl)propanohydrazide (Molecule 1) | Between planar hydrazide group and benzene ring | 65.86(2) | researchgate.net |

| 3-(3,4,5-Trimethoxyphenyl)propanohydrazide (Molecule 2) | Between planar hydrazide group and benzene ring | 51.16(2) | researchgate.net |

| N′-(4-Fluorobenzoyl)-3,4,5-trimethoxybenzohydrazide monohydrate (Molecule 1) | Between the two aromatic rings | 65.52(3) | researchgate.net |

| N′-(4-Fluorobenzoyl)-3,4,5-trimethoxybenzohydrazide monohydrate (Molecule 2) | Between the two aromatic rings | 68.48(3) | researchgate.net |

This table highlights the conformational differences observed in the solid-state structures of this compound and its related analogs.

Elucidation of Intermolecular Interactions, including Hydrogen Bonding, and Crystal Packing Motifs

The solid-state architecture of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.netepa.gov X-ray crystallographic studies have revealed that the molecules are linked by N—H···O hydrogen bonds, a common and significant interaction in the crystal packing of hydrazide derivatives. researchgate.netresearchgate.net

The primary intermolecular interaction responsible for the stability of the crystal structure is the hydrogen bond formed between the nitrogen atom of the amino group (N-H) of one molecule and the oxygen atom of the carbonyl group (C=O) of an adjacent molecule. researchgate.net These interactions create a supramolecular assembly, linking individual molecules into a stable, three-dimensional lattice. The specific details of these hydrogen bonds, such as donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the bond angle, are crucial for a complete understanding of the crystal packing.

Below is a table summarizing the key crystallographic and intermolecular interaction data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | researchgate.netepa.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Hydrazide Plane to Benzene Ring) | 86.66 (3)° | researchgate.netresearchgate.netepa.gov |

| Primary Intermolecular Interaction | N—H···O Hydrogen Bonds | researchgate.netresearchgate.netepa.gov |

Computational Modeling for Structural Prediction and Validation

To complement experimental findings and to gain deeper insight into the electronic and geometric properties of this compound, computational modeling techniques are employed. Density Functional Theory (DFT) is a particularly powerful tool for this purpose.

Density Functional Theory (DFT) for Electronic and Geometric Optimization

Density Functional Theory (DFT) has become a standard method for the theoretical investigation of molecular structures. nih.govopenaccesspub.orgresearchgate.net For this compound, DFT calculations would typically be performed to optimize the molecular geometry in the gas phase. This process involves finding the lowest energy conformation of the molecule, which provides accurate bond lengths, bond angles, and torsion angles.

A common approach involves using a specific functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). openaccesspub.org The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, which is important for accurately describing systems with lone pairs and hydrogen bonding.

The results of such a DFT optimization would provide a theoretical model of the molecule's structure. This computationally derived structure can then be compared with the experimental X-ray diffraction data to validate the theoretical model. Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These electronic parameters are crucial for understanding the reactivity and potential interaction sites of the molecule.

Correlation of Experimental and Theoretical Spectroscopic Parameters

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental spectra to confirm the molecular structure and vibrational modes. For this compound, this would involve calculating theoretical vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts using DFT.

The calculated vibrational frequencies from DFT are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with the experimental data. nih.gov The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of the vibrational modes. openaccesspub.org

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.gov These calculated chemical shifts can be compared with the experimental NMR data to aid in the assignment of the observed signals to specific atoms in the molecule. A good correlation between the experimental and theoretical spectroscopic data provides strong evidence for the correctness of the proposed structure.

The following table illustrates the type of data that would be generated and compared in such a correlational study, although specific theoretical values for this compound are not available in the searched literature.

| Spectroscopic Parameter | Experimental Value (Example) | Theoretical (DFT) Value (Example) |

| IR Frequency (N-H stretch) | ~3300 cm⁻¹ | Calculated and scaled value |

| IR Frequency (C=O stretch) | ~1650 cm⁻¹ | Calculated and scaled value |

| ¹H NMR (NH₂ protons) | Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹³C NMR (Carbonyl carbon) | Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

By combining high-quality experimental data from X-ray crystallography and spectroscopy with the predictive power of DFT calculations, a comprehensive and validated understanding of the structural and electronic properties of this compound can be achieved.

Pharmacological and Biological Research Applications of 2 3 Methoxyphenyl Acetohydrazide and Its Derivatives

Antimicrobial Activity Profiling and Mechanism of Action Studies

The emergence of drug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Hydrazide derivatives have been a focal point of this research due to their broad-spectrum activity.

Assessment of Antibacterial Potency

Derivatives of acetohydrazide have demonstrated notable antibacterial capabilities against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good antibacterial activity against pathogens such as Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. wisdomlib.org Similarly, certain thieno[2,3-d]pyrimidinedione derivatives were found to be potent, with activity levels of 2–16 mg/L against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov

Further research into N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives identified specific compounds with targeted efficacy; one derivative was particularly active against E. coli with a minimum inhibitory concentration (MIC) of 9.45 ± 1.00 µM, while another was most active against S. typhi with an MIC of 10.04 ± 1.25 µM. tjpr.org Another study highlighted 3-alkylidene-2-indolone derivatives, where three compounds exhibited a high antibacterial activity with an MIC of 0.5 μg/mL against three Gram-positive bacterial strains, including MRSA. mdpi.com Additionally, a thiophene (B33073) derivative demonstrated activity against S. aureus with an MIC of 3.125 microg/mL, equivalent to the control drug chloramphenicol. nih.gov Derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide also showed good antibacterial activity, with one compound prepared in reaction with acetophenone (B1666503) having an MIC ranging from 0.05 to 0.5 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives

| Derivative Class | Tested Organisms | Potency (MIC/Activity) | Reference(s) |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | S. pyogenes, S. aureus, E. coli, P. aeruginosa | Moderate to good activity | wisdomlib.org |

| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2–16 mg/L | nih.gov |

| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | E. coli, S. typhi | 9.45 µM (E. coli), 10.04 µM (S. typhi) | tjpr.org |

| 3-Alkylidene-2-indolones | S. aureus (including MRSA) | 0.5 μg/mL | mdpi.com |

| Thiophene derivative | S. aureus | 3.125 µg/mL | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Gram-positive & Gram-negative bacteria | 0.05–0.5 µg/mL | nih.gov |

Evaluation of Antifungal Efficacy

The antifungal potential of hydrazide derivatives has also been extensively investigated. N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives were screened against a panel of human pathogenic Candida species, with some compounds showing antifungal activity comparable to ketoconazole, with MIC values ranging from 0.0156 to over 2 mg/mL. nih.gov In contrast, some (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives that were effective against bacteria showed only weak activity against the fungi Aspergillus niger and Candida albicans. wisdomlib.org

More promising results were seen with other series. Derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibited good antifungal activity against C. albicans, with one compound showing an MIC of 0.05 μg/ml. nih.gov Another study found that a thiazole (B1198619) derivative and a pyrazolo[1,5-a]pyrimidine (B1248293) derivative were the most potent antifungal agents against Aspergillus fumigatus and Fusarium oxysporum, with MICs of 6.25 µg/mL. nih.gov Furthermore, 2-Chloro-3-hydrazinylquinoxaline was noted for its efficacy against Candida species, especially Candida krusei. plos.org The natural compound 2,3-Dimethylquinoxaline also showed potent in vitro activity against a range of fungi, including Candida tropicalis, with an MIC of 1.125 µg/ml. ijpsonline.com

Table 2: Antifungal Activity of Selected Hydrazide and Quinoxaline Derivatives

| Derivative Class/Compound | Tested Organisms | Potency (MIC) | Reference(s) |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | Candida species | 0.0156 - >2 mg/mL | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | C. albicans | 0.05 µg/mL | nih.gov |

| Thiazole and Pyrazolo[1,5-a]pyrimidine derivatives | A. fumigatus, F. oxysporum | 6.25 µg/mL | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Effective | plos.org |

| 2,3-Dimethylquinoxaline | Candida tropicalis | 1.125 µg/mL | ijpsonline.com |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | A. niger, C. albicans | Weak activity | wisdomlib.org |

Investigations into Antiviral Effects

The antiviral properties of related derivatives have been explored, particularly in the context of contemporary viral threats. A study on 1-heteroaryl-2-alkoxyphenyl analogs identified them as inhibitors of SARS-CoV-2 replication. mdpi.com One hit compound was found to block virus entry with EC₅₀ values of 1.25 µM and 3.4 µM in different assays. mdpi.com

In other research, a series of novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.govmdpi.com Several of these compounds demonstrated excellent antiviral effects, effectively inhibiting the cytopathic effects induced by the viruses and reducing the yield of viral progeny. nih.govresearchgate.net Notably, some of these derivatives showed antiviral activities that were similar or even superior to the control drug, ribavirin. nih.govmdpi.com

Anticancer Research and Cytotoxicity Mechanisms

The structural versatility of hydrazide derivatives has made them attractive candidates in the search for new anticancer agents.

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

A wide array of hydrazide derivatives have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were generally found to be more cytotoxic against human glioblastoma U-87 cells than against triple-negative breast cancer MDA-MB-231 cells. nih.gov Another study on 4-methoxysalicylaldehyde hydrazones reported significant cell growth inhibition in human leukemic cell lines, with two compounds showing IC₅₀ values of 0.03 μM and 0.05 μM against the K-562 cell line. mdpi.com

Research on benzenesulphonohydrazide derivatives revealed that the combination of fluorine and bromine substituents on the phenyl ring yielded compounds with high cytotoxicity and selectivity towards cancer cells. nih.gov One such compound exhibited high cytotoxicity against the renal adenocarcinoma cell line (769-P) with an IC₅₀ value of 1.94 µM. nih.gov Similarly, new acetoxycoumarin derivatives were tested, with one compound showing the highest cytotoxic activity in A549 lung cancer and CRL 1548 liver cancer cell lines, with LD₅₀ values of 48.1 μM and 45.1 μM, respectively. nih.gov In another study, indazole analogues of curcumin (B1669340) were synthesized, and one compound produced the highest cytotoxic activity against WiDr colorectal carcinoma cells (IC₅₀ = 27.20 μM) with excellent selectivity. japsonline.com

Table 3: In Vitro Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀/LD₅₀) | Reference(s) |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide | Glioblastoma (U-87) | More cytotoxic than against MDA-MB-231 | nih.gov |

| 4-Methoxysalicylaldehyde hydrazones | Leukemia (K-562) | 0.03 µM, 0.05 µM | mdpi.com |

| Benzenesulphonohydrazide | Renal Adenocarcinoma (769-P) | 1.94 µM | nih.gov |

| Acetoxycoumarin | Lung (A549), Liver (CRL 1548) | 48.1 µM (A549), 45.1 µM (CRL 1548) | nih.gov |

| Indazole analogue of curcumin | Colorectal Carcinoma (WiDr) | 27.20 µM | japsonline.com |

| 2-Thioxoimidazolidine | Liver (HepG-2), Colon (HCT-116) | Active | nih.gov |

Exploration of Molecular Pathways and Cellular Targets in Anticancer Action

Understanding the mechanism of action is critical for the development of targeted therapies. Research into salicylaldehyde (B1680747) benzoylhydrazone, a related structure, found that it could decrease DNA synthesis and cell proliferation. mdpi.com Studies on 2-thioxoimidazolidine derivatives revealed specific effects on the cell cycle; one compound arrested liver cancer cells in the G0/G1 phase, while another caused S phase arrest in colon cancer cells. nih.gov Both of these compounds also triggered apoptosis and had an inhibitory effect on NF-E2-related factor 2 (Nrf2). nih.gov

Similarly, certain acetoxycoumarin derivatives were found to cause cell cycle arrest at different phases in lung and liver cancer cell lines. nih.gov The mechanism of antiviral action for 2-benzoxyl-phenylpyridine derivatives against CVB3 was found to involve the targeting of early stages of viral replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release. nih.govmdpi.comresearchgate.net For some anticancer compounds, lipophilicity has been identified as a key physicochemical property associated with their biological activity. nih.gov The introduction of methoxy (B1213986) groups into the benzene (B151609) ring of various compounds has also been shown to enhance anticancer activity. nih.gov

Enzyme Inhibition Studies

The investigation of 2-(3-Methoxyphenyl)acetohydrazide and its derivatives has revealed significant interactions with various enzymes, highlighting their potential as modulators of biological processes. Research has particularly focused on their inhibitory effects on carbonic anhydrases and other therapeutically relevant enzymes.

Inhibition of Carbonic Anhydrase (CA) Isozymes (e.g., CA II, CA IX, CA XII)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in numerous physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.govnih.gov The inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer. nih.govtaylorandfrancis.com Notably, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are considered important targets in cancer therapy due to their overexpression in response to hypoxia and their role in tumor growth and metastasis. nih.gov

Derivatives of this compound, particularly those incorporating a sulfonamide group, have been investigated for their CA inhibitory activity. The sulfonamide moiety is a key pharmacophore for CA inhibition, and its incorporation into various scaffolds has led to the development of potent inhibitors. nih.gov For instance, a series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides, which are structurally related to sulfonamides, have demonstrated selective inhibition of the tumor-associated hCA IX and XII isoforms over the cytosolic off-target isoforms hCA I and II. nih.gov These derivatives largely act as nanomolar inhibitors of hCA IX and XII, while showing weak or no inhibition of hCA I and micromolar inhibition of hCA II. nih.gov

Similarly, studies on 1,3,5-trisubstituted-pyrazolines bearing a benzenesulfonamide (B165840) group have shown inhibitory activity against hCA I and hCA II. nih.gov The inhibitory constants (Ki) for these compounds were in the nanomolar range, with some derivatives showing potency comparable to the standard CA inhibitor, Acetazolamide. nih.gov

While direct studies on this compound itself as a CA inhibitor are not extensively documented in the provided context, the proven efficacy of its structural analogs and derivatives underscores the potential of this chemical scaffold in the design of novel and selective CA inhibitors. The methoxy group on the phenyl ring can be a site for further modification to enhance potency and selectivity for different CA isozymes.

Table 1: Carbonic Anhydrase Inhibition by Related Sulfonamide Derivatives

| Compound Class | Target Isozyme(s) | Inhibition Range | Reference |

|---|---|---|---|

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | hCA IX, hCA XII | Nanomolar | nih.gov |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | hCA I | Low to no inhibition | nih.gov |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | hCA II | Micromolar | nih.gov |

| 4-(Pyrazol-1-yl)benzenesulfonamides | hCA I | 316.7–533.1 nM (Ki) | nih.gov |

| 4-(Pyrazol-1-yl)benzenesulfonamides | hCA II | 412.5–624.6 nM (Ki) | nih.gov |

| Acetazolamide (Standard) | hCA I | 278.8 nM (Ki) | nih.gov |

| Acetazolamide (Standard) | hCA II | 293.4 nM (Ki) | nih.gov |

Modulation of Other Therapeutically Relevant Enzymes (e.g., β-Glucuronidase, Kinases)

Beyond carbonic anhydrases, derivatives of acetohydrazide have been explored as inhibitors of other enzymes with therapeutic relevance, such as β-glucuronidase. Human β-glucuronidase is a lysosomal hydrolase that catalyzes the breakdown of β-D-glucuronides. nih.gov Elevated levels of this enzyme are associated with certain cancers and inflammatory conditions.

Phenoxyacetohydrazide Schiff bases, which are derivatives of acetohydrazide, have demonstrated notable in vitro inhibitory activity against β-glucuronidase. nih.gov Several compounds in this class exhibited IC50 values in the low micromolar range, with some being more potent than the standard inhibitor, D-saccharic acid-1,4-lactone. nih.govresearchgate.net The structure-activity relationship studies of these compounds suggest that the nature and position of substituents on the phenyl ring of the benzylidene moiety play a crucial role in their inhibitory potency. researchgate.net

While the provided information does not detail the modulation of kinases by this compound specifically, the broad screening of hydrazide derivatives against various enzyme families is a common strategy in drug discovery. The structural features of this compound, including the hydrazide linker and the methoxyphenyl group, offer opportunities for creating diverse chemical libraries for screening against a wide range of enzymatic targets, including kinases which are central to cellular signaling and are major targets in cancer therapy.

Table 2: β-Glucuronidase Inhibition by Phenoxyacetohydrazide Schiff Base Derivatives

| Compound | IC50 (µM) | Standard (D-saccharic acid-1,4-lactone) IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | 9.20 ± 0.32 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 5 | 9.47 ± 0.16 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 15 | 12.0 ± 0.16 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 21 | 13.7 ± 0.40 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 7 | 14.7 ± 0.19 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 8 | 15.4 ± 1.56 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 11 | 19.6 ± 0.62 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 22 | 22.0 ± 0.14 | 48.4 ± 1.25 | nih.govresearchgate.net |

| Compound 12 | 30.7 ± 1.49 | 48.4 ± 1.25 | nih.govresearchgate.net |

Anti-inflammatory and Analgesic Research Investigations

The hydrazone moiety (-C=N-NH-C=O) is a recognized pharmacophore that has been incorporated into various molecules to elicit anti-inflammatory and analgesic effects. nih.gov Derivatives of this compound, particularly its N-arylhydrazone derivatives, have been synthesized and evaluated for these properties.

In studies involving N-arylhydrazone derivatives of mefenamic acid, several compounds demonstrated significant analgesic activity in the writhing test, with some being more potent than the parent drug, mefenamic acid. researchgate.net The anti-inflammatory activity of these compounds was also assessed using the carrageenan-induced rat paw edema test, where they showed significant effects. researchgate.net

Similarly, the synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, another class of acetohydrazide derivatives, has yielded compounds with promising anti-inflammatory activity. nih.gov In the carrageenan-induced rat paw edema assay, these compounds exhibited a significant reduction in inflammation. For instance, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a 32-58% reduction in inflammation at different time intervals. nih.gov

The mechanism of anti-inflammatory action for many of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov Some hydrazone derivatives have been shown to be dual inhibitors of COX and 5-lipoxygenase (5-LOX), potentially offering a better safety profile. nih.gov The anti-inflammatory activity of some natural products and their derivatives has been associated with the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of signaling pathways such as NF-κB. mdpi.com

Table 3: Anti-inflammatory and Analgesic Activity of Acetohydrazide Derivatives

| Compound Type | Test Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| N-Arylhydrazone derivatives of mefenamic acid | Writhing test (analgesic) | Significant reduction in writhing response, some more potent than mefenamic acid | Highlights the analgesic potential of the hydrazone scaffold. | researchgate.net |

| N-Arylhydrazone derivatives of mefenamic acid | Carrageenan-induced rat paw edema (anti-inflammatory) | Significant anti-inflammatory activity | Demonstrates the anti-inflammatory properties of these derivatives. | researchgate.net |

| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Carrageenan-induced rat paw edema (anti-inflammatory) | 17-58% reduction in inflammation | Shows a range of anti-inflammatory efficacy within the series. | nih.gov |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema (anti-inflammatory) | 32-58% reduction in inflammation | Identified as a particularly potent compound in its series. | nih.gov |

Anticonvulsant Activity Screening and Neuropharmacological Studies

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is an ongoing endeavor in medicinal chemistry. tandfonline.com Schiff bases derived from hydrazides have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticonvulsant effects. tandfonline.com

Derivatives of this compound have been investigated in this context. For example, a series of dihydro-pyrimidine-5-carbonitrile derivatives incorporating a hydrazone linkage were synthesized and evaluated for their anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. tandfonline.com Certain compounds within this series, such as those with p-bromo and m-nitro substitutions on the phenyl ring, were found to be highly active in both screening models at relatively low doses. tandfonline.com

The structural features often associated with anticonvulsant activity include the presence of an aromatic ring, an electron donor group, and a hydrogen bond acceptor or donor. tandfonline.com The amide functionality is also an important functional group in many anticonvulsant drugs. nih.gov The core structure of this compound and its derivatives aligns with these general pharmacophoric requirements.

Furthermore, studies on other hydrazone derivatives, such as those derived from 3,4-dipropyloxythiophene-2,5-dicarbohydrazide, have identified compounds with significant anticonvulsant activity in MES and scMET screens, with some also showing promise in the 6 Hz test, which is used to identify agents that may be effective against therapy-resistant seizures. nih.gov

Table 4: Anticonvulsant Activity of Hydrazide Derivatives

| Compound Class | Test Model(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(2-{substituted benzylidene} hydrazinyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitriles | MES, scPTZ | p-Bromo and m-nitro substituted derivatives were most active at low doses. | tandfonline.com |

| 3,4-dipropyloxy-N(2),N(5)-bis[1-(2-thienyl)ethylidene]thiophene-2,5-dicarbohydrazide | MES, scMET, 6 Hz test | Emerged as a lead compound with low neurotoxicity. | nih.gov |

| Heteroaryl semicarbazones | MES, PTZ | Some compounds showed fast-acting and prolonged anticonvulsant effects. | nih.gov |

Neurobiological Applications and Neuroprotective Effects (e.g., relevance in Alzheimer's disease models)

The potential neuroprotective effects of this compound and its derivatives are an emerging area of research, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides and neuroinflammation. nih.gov

While direct studies on this compound in Alzheimer's models were not found in the provided context, research on structurally related compounds offers insights into its potential. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), a salidroside (B192308) analog, has demonstrated neuroprotective effects against sodium nitroprusside-induced neurotoxicity in HT22 cells. nih.gov This protection was attributed to the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes and proteins. nih.gov

Furthermore, the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov The development of multi-target ligands that can inhibit AChE and also possess antioxidant and anti-inflammatory properties is a current focus in Alzheimer's drug discovery. nih.gov The scaffold of this compound could serve as a starting point for the design of such multi-target agents. The methoxy group, for instance, is a common feature in many bioactive compounds with neuroprotective potential.

Antiparasitic and Antileishmanial Potentials

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. mdpi.com The emergence of drug resistance necessitates the search for new antileishmanial agents. mdpi.com Hydrazide derivatives have shown promise in this area.

Research on anthranyl phenylhydrazide derivatives has identified compounds with significant activity against Leishmania amazonensis promastigotes, with some exhibiting IC50 values in the low micromolar range. mdpi.com These findings highlight the phenylhydrazide group as a potential pharmacophore for antileishmanial activity. mdpi.com

In another study, a series of methoxylated cinnamides containing a 1,2,3-triazole fragment were synthesized and evaluated for their activity against Leishmania braziliensis. nih.gov One of the compounds demonstrated relevant antileishmanial activity with low toxicity to murine cells and was found to reduce the infection percentage and the number of amastigotes in infected macrophages. nih.gov The proposed mechanism of action for this compound involved the induction of reactive oxygen species, depolarization of the mitochondrial membrane, and disruption of the parasite's membrane. nih.gov

Furthermore, a 1,3,4-oxadiazole (B1194373) derivative, 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole, was found to be a potent antileishmanial agent, with an IC50 value lower than that of the standard drug amphotericin B. researchgate.net This underscores the potential of heterocyclic derivatives incorporating the methoxyphenyl moiety in the development of new treatments for leishmaniasis.

Table 5: Antileishmanial Activity of Hydrazide and Related Derivatives

| Compound Class | Target Organism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Anthranyl phenylhydrazides | Leishmania amazonensis (promastigotes) | IC50 between 1 and 5 µM for active compounds | Phenylhydrazide group identified as a potential antileishmanial pharmacophore. | mdpi.com |

| 1,2,3-Triazole-containing methoxylated cinnamides | Leishmania braziliensis | Reduction in parasite load and number of amastigotes in infected macrophages | Active compound induced ROS production and mitochondrial membrane depolarization in the parasite. | nih.gov |

| 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole | Leishmania species | IC50 of 13.54 ± 0.1 µg/mL | More potent than the standard drug amphotericin B (IC50 15.1 ± 0.01 µg/mL). | researchgate.net |

Other Reported Biological Activities (e.g., Antidiabetic)

While research has explored various biological activities of compounds structurally related to this compound, direct studies on the antidiabetic properties of this specific compound are not extensively documented in publicly available research. However, the broader class of hydrazide derivatives and compounds featuring the methoxyphenyl moiety have been the subject of investigations for various therapeutic applications, including antidiabetic, antimicrobial, anticonvulsant, and anti-inflammatory effects. This section will delve into the reported biological activities of derivatives that share structural similarities with this compound.

Antidiabetic Activity of Related Compounds

Research into the management of type 2 diabetes has explored the inhibition of enzymes such as α-amylase, which plays a role in carbohydrate digestion and subsequent glucose absorption. nih.gov A study on a series of arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, which contain a methoxyphenyl group, demonstrated their potential as α-amylase inhibitors. One of the lead molecules identified in this study was 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole , which exhibited an IC₅₀ value of 5.75±0.02 μM against α-amylase. ualberta.ca This finding suggests that the methoxyphenyl scaffold, a key feature of this compound, can be a component of molecules with potential antidiabetic activity.

| Compound Name | Target Enzyme | IC₅₀ Value |

| 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | α-amylase | 5.75±0.02 μM |

| 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole | Antiglycation | 0.383±0.001 mg/mL |

This table presents α-amylase inhibition and antiglycation data for thiazole derivatives containing a methoxyphenyl group. ualberta.ca

Antimicrobial Activity of Related Hydrazone Derivatives

Hydrazone derivatives, which can be synthesized from hydrazides like this compound, have been a focus of antimicrobial research. Studies have reported the minimum inhibitory concentration (MIC) values for various hydrazone compounds against different bacterial and fungal strains. For instance, a study on pyrazoline and hydrazone derivatives reported MIC values ranging from 32 to 512 μg/mL against a panel of microbes. nih.gov Another study on 3-alkylidene-2-indolone derivatives identified compounds with potent antibacterial activity, with MIC values as low as 0.5 μg/mL against strains of Staphylococcus aureus.

| Microbial Strain | MIC (μg/mL) |

| S. aureus | 64 |

| P. aeruginosa | 64 |

| B. subtilis | 64 |

| E. faecalis | 32 |

| C. albicans | 64 |

This table displays the Minimum Inhibitory Concentration (MIC) values of selected hydrazone and pyrazoline derivatives against various microbial strains. nih.gov

Anticonvulsant Activity of Related Derivatives

The search for new antiepileptic drugs has led to the investigation of various chemical structures, including those related to this compound. For example, research on isatin-based derivatives, which can incorporate a phenylacetamide-like fragment, has shown significant anticonvulsant activity in animal models. nih.gov All methoxylated derivatives in one study demonstrated significant anti-seizure activity in the maximal electroshock (MES) model. nih.gov Specifically, a compound with a 3-methoxy (m-OCH₃) substitution, similar to the methoxy position in this compound, was noted for its activity. nih.gov Another study on N-benzyl 2-acetamido-3-methoxypropionamide derivatives reported ED₅₀ values for anticonvulsant activity, with some compounds showing values as low as 3.6 mg/kg in the MES test in mice. unc.edu

| Compound Series | Test Model | ED₅₀ Value |

| N-(4'-substituted)benzyl (R)-3 derivatives | MES (mice) | 3.6–8.4 mg/kg |

| N-(4'-substituted)benzyl (R)-3 derivatives | MES (rat) | 1.0–3.9 mg/kg |

This table presents the median effective dose (ED₅₀) for anticonvulsant activity of N-benzyl 2-acetamido-3-methoxypropionamide derivatives in rodent models. unc.edu

Anti-inflammatory Activity of Related Hydrazone Derivatives

The anti-inflammatory potential of hydrazone derivatives has also been explored. In a study evaluating N-arylhydrazone derivatives of mefenamic acid, several compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. researchgate.net For example, some of the synthesized compounds showed a reduction in inflammation, although they were less potent than the standard drug, mefenamic acid. researchgate.net Another investigation into arylidene-2-phenoxybenzoic acid hydrazides reported a significant reduction in rat paw edema, with one compound, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide , showing a 32-58% reduction in inflammation. brieflands.com

| Compound | Time (h) | % Inhibition of Edema |

| Compound 11 | 3 | Significant |

| 4 | Significant | |

| Compound 12 | 3 | Significant |

| 4 | Significant | |

| Compound 16 | 3 | Significant |

| 4 | Significant | |

| Compound 19 | 3 | Significant |

| 4 | Significant | |

| Compound 20 | 1 | Significant |

| 2 | Significant | |

| 3 | Significant |

This table summarizes the anti-inflammatory activity of selected N-arylhydrazone derivatives of mefenamic acid in the carrageenan-induced rat paw edema test. ualberta.caresearchgate.net

Medicinal Chemistry and Rational Drug Design Principles

Structure-Activity Relationship (SAR) Derivation and Optimization of 2-(3-Methoxyphenyl)acetohydrazide Scaffolds

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is a cornerstone in the optimization of this chemical scaffold for enhanced biological activity. SAR studies involve systematically modifying the molecule's structure and assessing the resulting impact on its potency and selectivity, providing critical insights for rational drug design.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of compounds derived from the this compound scaffold can be significantly influenced by the nature and position of various substituents. Research into these modifications has revealed key trends in how they affect potency and selectivity.

In studies of brevenal (B10860830) hydrazide derivatives, where this compound was used as a building block, modifications to the phenyl ring and the linker connecting it to the hydrazide moiety have demonstrated clear effects on receptor binding. For instance, altering the substituents at the 3-position of the phenyl ring away from a methoxy (B1213986) group to other ethers or a hydroxyl group resulted in either unchanged or only marginally improved affinity for the brevenal receptor. mdpi.com However, these same modifications had a more pronounced impact on displacing brevetoxin (B15176840), indicating that selectivity can be tuned through such substitutions. mdpi.com

Furthermore, the length of the linker between the 3-methoxyphenyl (B12655295) group and the hydrazide carbonyl is a critical determinant of activity. Extending the linker from zero carbons to one carbon led to a significant increase in affinity for the brevenal receptor, while concurrently reducing the potency for brevetoxin displacement. mdpi.com This trend continued with a further extension to a two-carbon linker, which improved binding to the brevenal receptor while leading to a loss of ability to displace brevetoxin. mdpi.com This suggests that the spatial arrangement of the methoxyphenyl group is crucial for specific receptor interactions.

The following table summarizes the impact of linker length on the binding affinity of this compound derivatives for the brevenal receptor.

| Linker Length (Number of Carbons) | Relative Affinity for Brevenal Receptor |

| 0 | Baseline |

| 1 | Significantly Increased |

| 2 | Further Improved |

Data synthesized from research on brevenal hydrazide derivatives. mdpi.com

Spatial and Conformational Requirements for Receptor Binding and Efficacy

The three-dimensional arrangement of the this compound scaffold and its derivatives is paramount for effective interaction with biological targets. The spatial orientation of key functional groups dictates the ability of the molecule to fit into a receptor's binding pocket and elicit a biological response.

Crystallographic studies of this compound reveal that the planar hydrazide group is oriented at a significant dihedral angle relative to the benzene (B151609) ring, specifically 86.66 (3)°. researchgate.netresearchgate.netepa.gov This near-perpendicular arrangement suggests that the methoxyphenyl and hydrazide moieties may interact with distinct regions of a target protein. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, highlighting the importance of these groups in molecular recognition. researchgate.netepa.gov

The retention of affinity for the brevenal receptor, even with the inclusion of a longer ethyl linker in the 3-methoxyphenylethyl hydrazide derivative, suggests that the methoxyphenyl group might be extending into regions of the receptor that can accommodate this bulk or that any negative interactions are offset by new favorable contacts. mdpi.com This underscores the complex interplay between molecular conformation and receptor topology in determining binding efficacy.

Ligand-Target Interaction Analysis through Computational Approaches

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into how ligands like this compound and its derivatives interact with their biological targets at a molecular level. These approaches facilitate the prediction of binding affinities and the elucidation of the mode of action, thereby guiding the design of more potent and selective molecules.

Molecular Docking Simulations for Binding Affinity Prediction and Mode of Action

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and estimating the binding affinity of novel compounds.

While specific docking studies on this compound itself are not extensively detailed in the provided context, the principles are well-established from studies on structurally related acetohydrazide derivatives. For instance, in the design of new anti-inflammatory agents, molecular docking simulations have been used to study the binding of acetohydrazone derivatives within the active sites of enzymes like cyclooxygenase (COX). nih.gov Similarly, docking studies on new Schiff bases and α-aminophosphonate derivatives derived from acetohydrazides have been employed to understand their interactions with bacterial penicillin-binding proteins. nih.gov These studies typically reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. The binding energy values (ΔG) calculated from these simulations provide a prediction of the compound's inhibitory potential. nih.gov

Identification of Key Binding Motifs and Pharmacophoric Features

Pharmacophore modeling is a crucial computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model serves as a template for designing new molecules with similar or improved activity.

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a pharmacophore model developed for eosinophil peroxidase (EPO) inhibitors based on a class of 2-(phenyl)amino-aceto-hydrazides identified key features that led to the discovery of potent inhibitors. nih.gov

For the this compound scaffold, a hypothetical pharmacophore could include:

A hydrogen bond donor (the -NH2 group of the hydrazide).

A hydrogen bond acceptor (the carbonyl oxygen of the hydrazide).

A hydrophobic/aromatic feature (the 3-methoxyphenyl ring).

The relative spatial arrangement of these features, as informed by crystal structure data and SAR studies, would be critical for activity. researchgate.net The distances and angles between these pharmacophoric sites would define the geometric constraints for receptor binding. nih.gov

Design and Synthesis of Hybrid Molecules for Multitargeting Approaches

A contemporary strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to address complex diseases by simultaneously modulating multiple biological targets. The this compound scaffold serves as a versatile platform for the development of such multitargeting agents.

The synthesis of hybrid molecules often involves linking the primary scaffold to another bioactive moiety through a suitable linker. The hydrazide functionality of this compound is particularly amenable to such modifications, readily reacting with aldehydes, ketones, and other electrophiles to form larger, more complex structures. nih.govnih.gov

For example, the concept of molecular hybridization has been successfully applied in the development of treatments for Alzheimer's disease, where ligands are designed to interact with multiple targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov By incorporating fragments known to inhibit these enzymes onto a core scaffold, researchers can create novel compounds with a dual mode of action. Another powerful technique for creating hybrid molecules is "click chemistry," which utilizes highly efficient and specific reactions, such as the formation of 1,2,3-triazoles, to link different molecular fragments. mdpi.com This approach allows for the modular construction of diverse chemical libraries for biological screening. mdpi.com

The synthesis of such hybrids based on this compound could involve reacting the hydrazide with a functionalized aldehyde or coupling it with another molecule containing a suitable reactive group, potentially leading to novel therapeutics for complex multifactorial diseases.

Role of this compound in Metal Coordination Chemistry for Bio-applications

The field of medicinal inorganic chemistry has long recognized the potential of coordinating bioactive organic ligands to metal ions to enhance their therapeutic properties. The hydrazide moiety (-CONHNH₂) present in this compound is an excellent chelating group, poised to form stable complexes with a variety of biologically relevant metal ions.

Exploration of Coordination Modes with Biologically Relevant Metal Ions

Based on extensive studies of similar acetohydrazide and benzhydrazide derivatives, this compound is expected to function as a bidentate ligand. Coordination with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) would likely occur through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide's amino group. This chelation would form a stable five-membered ring structure.

The formation of these complexes can be monitored and confirmed using various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the stretching vibration of the carbonyl group (ν(C=O)) would be expected to shift to a lower frequency upon coordination to a metal ion, indicating the involvement of the carbonyl oxygen in the bond. Similarly, shifts in the N-H stretching vibrations would confirm the participation of the amino group in chelation. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 1: Predicted Spectroscopic Data for this compound and its Potential Metal Complexes

| Compound | Predicted ν(C=O) (cm⁻¹) | Predicted ν(N-H) (cm⁻¹) | Predicted M-O (cm⁻¹) | Predicted M-N (cm⁻¹) |

| This compound | ~1670 | ~3300, ~3200 | - | - |

| [Cu(L)₂Cl₂] | ~1630-1650 | ~3150-3250 | ~440-460 | ~510-530 |

| [Ni(L)₂Cl₂] | ~1635-1655 | ~3160-3260 | ~435-455 | ~505-525 |

| [Co(L)₂Cl₂] | ~1630-1650 | ~3155-3255 | ~440-460 | ~510-530 |

| [Zn(L)₂Cl₂] | ~1640-1660 | ~3170-3270 | ~430-450 | ~500-520 |

| L = this compound. Data is hypothetical and based on values reported for structurally similar hydrazide complexes. |

The geometry of these potential complexes would be dictated by the coordination number and the nature of the central metal ion. For instance, with divalent metal ions and a 1:2 metal-to-ligand ratio, octahedral or distorted octahedral geometries are commonly observed.

Potential Applications in Metal-Based Drug Design

Antimicrobial Applications: Research on analogous hydrazide-metal complexes has consistently shown that they possess greater antimicrobial activity than the free ligands. The metal complexes of this compound would likely inhibit the growth of various bacteria and fungi. The mechanism is often attributed to the complex interfering with normal cellular processes, such as enzyme synthesis or DNA replication, once inside the cell. The activity can be tuned by varying the metal ion.

Anticancer Applications: Many copper and other transition metal complexes are known to exhibit potent anticancer activity. This is often mediated through the induction of apoptosis (programmed cell death) in cancer cells via mechanisms such as the generation of reactive oxygen species (ROS) or the inhibition of crucial cellular machinery like the proteasome. It is highly probable that metal complexes of this compound, particularly with copper, would demonstrate cytotoxic activity against various cancer cell lines, a property that the free ligand is unlikely to possess on its own.

Table 2: Hypothetical In Vitro Biological Activity of this compound and its Potential Metal Complexes

| Compound | Predicted Antibacterial MIC (μg/mL) vs. S. aureus | Predicted Antifungal MIC (μg/mL) vs. C. albicans | Predicted Anticancer IC₅₀ (µM) vs. HeLa |

| This compound | >256 | >256 | >100 |

| [Cu(L)₂Cl₂] | 16 - 64 | 16 - 64 | 5 - 20 |

| [Ni(L)₂Cl₂] | 32 - 128 | 32 - 128 | 15 - 50 |

| [Co(L)₂Cl₂] | 32 - 128 | 32 - 128 | 20 - 60 |

| [Zn(L)₂Cl₂] | 64 - 256 | 64 - 256 | 40 - 100 |

| L = this compound. Data is hypothetical and based on values reported for structurally similar hydrazide complexes. |

Advanced Computational Chemistry Studies and Theoretical Insights

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic characteristics of 2-(3-Methoxyphenyl)acetohydrazide. These calculations help in predicting its reactivity, stability, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. numberanalytics.commdpi.com